molecular formula C22H15NO5 B15004353 N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B15004353
M. Wt: 373.4 g/mol
InChI Key: PWIHESWIYUKJFL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety and a benzochromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzodioxole derivative with a suitable benzochromene precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-OXO-3H-BENZO[F]CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades that lead to cellular responses such as apoptosis or inflammation .

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C22H15NO5/c24-21(23-11-13-5-7-19-20(9-13)27-12-26-19)17-10-16-15-4-2-1-3-14(15)6-8-18(16)28-22(17)25/h1-10H,11-12H2,(H,23,24)

InChI Key

PWIHESWIYUKJFL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O

Origin of Product

United States

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